4-Nitrophenyl prop-2-en-1-ylcarbamate
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Overview
Description
4-Nitrophenyl prop-2-en-1-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a nitrophenyl group attached to a prop-2-en-1-ylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl prop-2-en-1-ylcarbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenyl chloroformate with prop-2-en-1-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems can also reduce the risk of human error and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl prop-2-en-1-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl prop-2-en-1-ylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its potential use as a drug intermediate in the synthesis of pharmaceuticals.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl prop-2-en-1-ylcarbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential antimicrobial effects. The carbamate group can also interact with enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl chloroformate: Used as a reagent in the synthesis of carbamates.
4-Nitrophenyl cyclopropylcarbamate: Used in the synthesis of pharmaceuticals like lenvatinib.
4-Nitrophenyl benzylcarbamate: Used as a protecting group in organic synthesis.
Uniqueness
4-Nitrophenyl prop-2-en-1-ylcarbamate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets.
Properties
CAS No. |
173218-87-6 |
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Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
(4-nitrophenyl) N-prop-2-enylcarbamate |
InChI |
InChI=1S/C10H10N2O4/c1-2-7-11-10(13)16-9-5-3-8(4-6-9)12(14)15/h2-6H,1,7H2,(H,11,13) |
InChI Key |
CCHZFLWNVJQQKJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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